N-([2,4'-bipyridin]-3-ylmethyl)-4-isopropoxybenzamide
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Overview
Description
N-([2,4’-bipyridin]-3-ylmethyl)-4-isopropoxybenzamide is a complex organic compound that belongs to the bipyridine family. This compound is characterized by the presence of a bipyridine moiety linked to a benzamide structure, which imparts unique chemical and physical properties. Bipyridine derivatives are known for their ability to form stable complexes with transition metals, making them valuable in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-4-isopropoxybenzamide typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through various coupling reactions, such as the Suzuki coupling or the Stille coupling, which involve the reaction of pyridine derivatives with appropriate coupling partners in the presence of a palladium catalyst.
Attachment of the Benzamide Group: The benzamide group is introduced through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using automated reactors to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts, which are useful in redox chemistry.
Reduction: Reduction of the bipyridine unit can lead to the formation of dihydrobipyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Bipyridinium salts
Reduction: Dihydrobipyridine derivatives
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)-4-isopropoxybenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-4-isopropoxybenzamide involves its ability to form stable complexes with transition metals. These metal complexes can interact with biological molecules, leading to various biochemical effects. For example, the compound may inhibit specific enzymes or disrupt cellular processes by binding to metal ions that are essential for enzyme activity . The exact molecular targets and pathways involved depend on the specific metal complex formed and the biological context in which it is studied .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry known for its ability to form stable complexes with a variety of metals.
4,4’-Bipyridine: Another important bipyridine derivative used in the synthesis of coordination polymers and as a precursor to redox-active compounds.
3,3’-Bipyridine: Less common but still significant in the study of metal-ligand interactions and redox chemistry.
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)-4-isopropoxybenzamide is unique due to the presence of the isopropoxybenzamide group, which imparts additional chemical functionality and potential for diverse applications. This structural feature distinguishes it from other bipyridine derivatives and enhances its versatility in forming metal complexes with unique properties .
Properties
IUPAC Name |
4-propan-2-yloxy-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15(2)26-19-7-5-17(6-8-19)21(25)24-14-18-4-3-11-23-20(18)16-9-12-22-13-10-16/h3-13,15H,14H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDBUGGCPFWFTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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